molecular formula C11H19NO B2707325 1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one CAS No. 1549896-49-2

1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one

Cat. No. B2707325
CAS RN: 1549896-49-2
M. Wt: 181.279
InChI Key: CBMLNFLLOPRBSM-UHFFFAOYSA-N
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Description

“1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one” is a chemical compound with the molecular formula C9H15NO. It contains a total of 27 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 tertiary amide (aliphatic), and 1 Pyrrolidine .


Molecular Structure Analysis

The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules. The carbon atoms in the chemical structure are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1-(Hexahydrocyclopenta[c]pyrrol-2(1H)-ylmethyl)cyclohexanecarboxylic acid”, are as follows: Density: 1.1±0.1 g/cm3, Boiling Point: 385.7±15.0 °C at 760 mmHg, Vapour Pressure: 0.0±1.9 mmHg at 25°C, Enthalpy of Vaporization: 69.7±6.0 kJ/mol, Flash Point: 187.0±20.4 °C .

Safety and Hazards

According to the safety data sheet, “1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one” is not classified as a hazardous substance or mixture .

properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-8(2)11(13)12-6-9-4-3-5-10(9)7-12/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMLNFLLOPRBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC2CCCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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